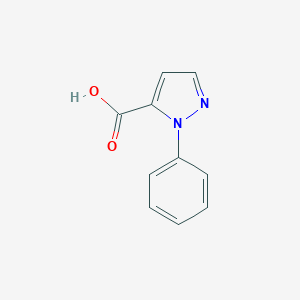

1-phenyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

1-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a carboxylic acid group. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,3-diketones with hydrazines. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single step, are favored for their efficiency and high yields . Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the carboxylic acid group to yield alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Applications De Recherche Scientifique

Biological Activities

1-Phenyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities that make it a compound of interest in medicinal chemistry:

1. Antioxidant Properties

- Research indicates that pyrazole derivatives, including this compound, demonstrate significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. The synthesis of pyrazole derivatives has been linked to enhanced antimicrobial efficacy .

3. Anticancer Potential

- Recent findings suggest that derivatives of 1-phenyl-1H-pyrazole are effective as antiproliferative agents against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of tumor cells by targeting specific pathways .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

1. Condensation Reactions

- The compound can be synthesized via the condensation of phenyl hydrazine with appropriate carbonyl compounds under acidic conditions, leading to the formation of the pyrazole ring followed by carboxylation .

2. One-Pot Synthesis

- A one-pot synthesis method has been reported where starting materials are reacted simultaneously to yield the desired pyrazole derivative efficiently .

Case Studies and Research Findings

Applications in Agriculture

In addition to its medicinal applications, this compound is also explored in agricultural chemistry:

1. Pesticides

- Pyrazole derivatives have been investigated for their potential use as pesticides due to their ability to inhibit specific enzymes in pests, thereby providing an effective means of crop protection.

Activité Biologique

1-Phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a phenyl substituent and a carboxylic acid functional group, contributing to its unique chemical reactivity and solubility. The molecular formula is with a molecular weight of 192.18 g/mol. The presence of the carboxylic acid enhances its interaction with biological targets, making it a valuable candidate for drug development.

Biological Activity Overview

The biological activity of this compound includes:

- Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .

- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes, such as O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis. It binds to the enzyme's active site, preventing substrate access and thereby inhibiting its activity .

- Receptor Modulation : It may also interact with specific receptors, acting as either an agonist or antagonist, which can influence various signaling pathways within cells .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Anti-inflammatory Effects :

- A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for managing chronic inflammatory conditions.

- Anticancer Activity :

- Enzyme Inhibition Studies :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-1H-pyrazole-5-carboxylic acid, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis typically involves cyclocondensation or cross-coupling reactions. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions yields pyrazole esters, which are hydrolyzed to the carboxylic acid .

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of halogenated pyrazole precursors with aryl boronic acids introduces substituents at specific positions (e.g., para-substituted phenyl groups) .

Key considerations :

- Catalyst selection : Pd(PPh₃)₄ or similar catalysts for coupling reactions .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

- Yield optimization : Control reaction time (12–24 hours) and temperature (80–110°C) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl at N1, carboxylic acid at C5). Typical shifts:

- Pyrazole ring protons: δ 6.5–8.5 ppm (¹H NMR) .

- Carboxylic acid: δ 165–170 ppm (¹³C NMR) .

- Infrared (IR) Spectroscopy :

- High-Performance Liquid Chromatography (HPLC) :

Q. What are the common derivatization reactions involving this compound, and how are they monitored?

Answer: Derivatives are often synthesized for biological activity screening:

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane) .

- Amide formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines, tracked via disappearance of the carboxylic acid IR peak .

- Metal complexes : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water; confirm by UV-Vis spectroscopy .

Q. How is purity assessed, and what analytical thresholds are considered acceptable for research use?

Answer:

- HPLC : ≥95% purity (retention time matching authentic samples) .

- Melting Point : Sharp range (e.g., 212–216°C for 1-methyl-5-phenyl derivatives) .

- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions of halogenated pyrazole precursors?

Answer: Regioselectivity in Suzuki-Miyaura couplings is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., -COOH) direct coupling to meta positions .

- Steric hindrance : Bulky substituents (e.g., phenyl) favor reactions at less hindered sites .

- Catalyst-substrate interactions : Pd(0) intermediates stabilize via π-backbonding with pyrazole rings, as shown in DFT studies .

Q. How do hydrogen-bonding networks and crystal packing affect the compound’s crystallographic analysis?

Answer:

- Hydrogen bonding : The carboxylic acid group forms dimers (O-H···O=C), creating infinite chains in the crystal lattice .

- Packing motifs : π-π stacking between phenyl rings stabilizes the structure, observed in X-ray diffraction (e.g., CCDC deposition codes) .

- Software tools : SHELXL (for refinement) and Mercury (for visualization) resolve disorder or twinning issues .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere for Pd-catalyzed reactions) .

- Data reconciliation : Compare NMR shifts with computed spectra (e.g., Gaussian DFT) to assign signals correctly .

- Contaminant analysis : Use LC-MS to detect trace impurities from incomplete coupling or hydrolysis .

Q. What computational methods are used to predict the compound’s reactivity or supramolecular interactions?

Answer:

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311++G** basis set) to calculate electrostatic potential maps for hydrogen-bonding sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on solubility and aggregation .

Q. What are the stability profiles of this compound under varying pH or thermal conditions?

Answer:

- pH stability : The carboxylic acid decomposes in strong bases (pH >10), forming carboxylate salts. Store at pH 4–7 in aqueous buffers .

- Thermal degradation : TGA shows decomposition >200°C; DSC confirms melting points match crystallographic data .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Answer:

Propriétés

IUPAC Name |

2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDUXCFCARXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285029 | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-77-3 | |

| Record name | 1133-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.